

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-3,4-dihydro-2H-
isoquinolin-1-one

Cat. No.: B1360959

[Get Quote](#)

An In-depth Technical Guide to **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound that serves as a crucial intermediate and versatile building block in medicinal chemistry and pharmaceutical research. Its isoquinoline core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures and novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, spectral data, synthesis protocols, and reactivity, intended for professionals in drug discovery and development.^{[1][2]}

Chemical and Physical Properties

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is an off-white to light brown solid at room temperature.^[1] Its key chemical and physical properties are summarized in the table below, derived from computed data and experimental findings.

Property	Value	Reference
IUPAC Name	7-bromo-3,4-dihydro-2H-isoquinolin-1-one	[3]
CAS Number	891782-60-8	[1][3][4][5][6]
Molecular Formula	C ₉ H ₈ BrNO	[1][3][6]
Molecular Weight	226.07 g/mol	[1][3][6]
Appearance	Off-white to light brown solid	[1]
Melting Point	142-149 °C	[1]
Purity	≥97%	[1][5][7]
Exact Mass	224.97893 Da	[3]
XLogP3	1.9	[3]
Topological Polar Surface Area	29.1 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	0	[3]

Spectral Data

Characterization of **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

- ¹H NMR (400 MHz, Chloroform-d): δ 8.35 (1H, br. s.), 7.08-7.17 (1H, m), 6.98-7.06 (1H, m), 6.95 (1H, d, J=1.98 Hz), 2.93 (2H, t, J=7.59 Hz), 2.49-2.68 (2H, m).[4]
- Mass Spectrometry (MS): m/z 226, 228 (M+H)⁺. [4] The presence of two peaks of nearly equal intensity separated by two mass units is characteristic of a compound containing one bromine atom, corresponding to its two major isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

Synthesis via Schmidt Rearrangement

A common laboratory-scale synthesis of **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one** involves a Schmidt rearrangement of 6-bromo-2,3-dihydro-1H-inden-1-one (6-bromoindanone).^{[4][8]} This method is advantageous for its directness in forming the lactam ring.

Materials and Reagents:

- 6-bromo-2,3-dihydro-1H-inden-1-one
- Sodium azide (NaN_3)
- Methanesulfonic acid ($\text{CH}_3\text{SO}_3\text{H}$)
- Dichloromethane (DCM)
- 1 M Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

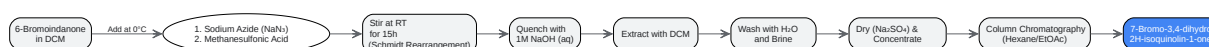
Procedure:

- A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) is prepared and cooled to 0 °C in an ice bath.^[4]
- Sodium azide (0.431 g, 6.63 mmol) is added slowly to the cooled solution.^[4]
- The reaction mixture is stirred for 15 hours at room temperature, allowing the rearrangement to proceed.^[4]
- After the reaction is complete, the mixture is carefully quenched by the slow addition of 1 M aqueous sodium hydroxide solution (50 mL) at 0 °C.^[4]

- The aqueous layer is extracted three times with dichloromethane (3 x 50 mL).[4]
- The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[4]

Purification:

- The resulting crude residue is purified by column chromatography on silica gel. Elution is performed using a gradient of hexane-ethyl acetate (starting from 90:10) to pure ethyl acetate to afford the final product as a white solid (yield: 61%).[4]



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one**.

Reactivity and Applications in Drug Development

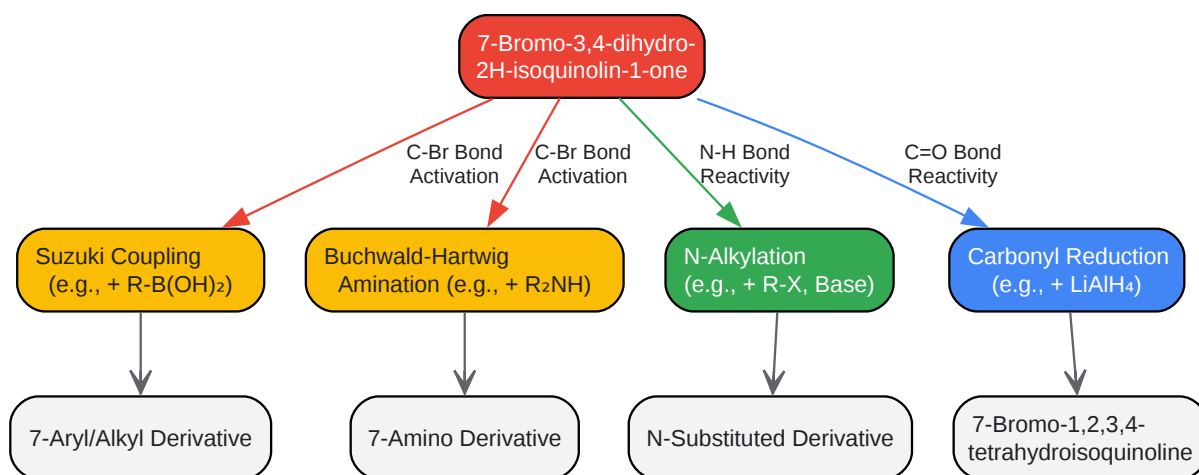
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is primarily utilized as an intermediate in organic synthesis. Its chemical reactivity is dominated by the lactam functionality and the bromo-substituted aromatic ring, making it a valuable precursor for creating diverse libraries of compounds for drug discovery.[1]

Key Reactive Sites:

- **Aryl Bromide (C7):** The bromine atom on the aromatic ring is a key site for functionalization. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a wide range of derivatives with modified pharmacological profiles.
- **Lactam Nitrogen (N2):** The N-H bond of the lactam can be deprotonated and subsequently alkylated or acylated to introduce substituents at the N2 position, further diversifying the molecular structure.

- Carbonyl Group (C1): The carbonyl group can be reduced to an alcohol or converted to a thioamide, providing another avenue for structural modification.

This compound serves as a building block for pharmaceuticals targeting a range of conditions, including neurological disorders.[1] Its derivatives have been explored for various biological activities.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. chemimpex.com [chemimpex.com]
2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
3. 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C₉H₈BrNO | CID 25067330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 891782-60-8 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [7-Bromo-3,4-dihydro-2H-isoquinolin-1-one chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360959#7-bromo-3-4-dihydro-2h-isoquinolin-1-one-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com